8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide
Description
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-3-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(10)9-3-5-1-2-6(4-9)11-5/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
UCWWEFMALKIGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies
The synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives typically involves constructing the bicyclic scaffold through cyclization reactions that incorporate oxygen and nitrogen atoms into the ring system. The carboxamide group is introduced either via direct amide formation or through functional group transformations from precursor nitriles or esters.
Key Synthetic Routes
Tandem C–H Oxidation / Oxa- Cope Rearrangement / Aldol Cyclization
A recently developed efficient route involves a tandem reaction sequence starting from allylic silylethers, promoted by oxoammonium salts and Lewis acids such as zinc bromide. This method allows the rapid assembly of the 8-oxabicyclo[3.2.1]octane core with high substrate scope and yields, facilitating subsequent functionalization to the carboxamide derivative.
Reduction and Nucleophilic Addition to 8-Azabicyclo[3.2.1]octan-3-one Precursors
A common approach involves starting with 8-azabicyclo[3.2.1]octan-3-one derivatives, which are subjected to nucleophilic addition reactions such as cyanide addition to form cyano-hydroxy intermediates. These intermediates can then be converted to carboxamides through hydrolysis or amidation steps. Reduction methods employed include catalytic hydrogenation or metal hydride reductions (e.g., lithium borohydride) under controlled temperatures to afford the desired bicyclic amides with good stereochemical control.
Detailed Example from Patent Literature
A representative preparation involves:
- Charging 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one to a cooled reaction vessel, followed by addition of methanol and acetic acid.
- Sodium cyanide is added portionwise at low temperature to form the cyano-hydroxy intermediate.
- The reaction mixture is stirred for extended periods (up to 44 hours) at controlled temperatures.
- Subsequent acidification and extraction steps yield the cyano-substituted bicyclic compound.
- Further treatment with phosphorus oxychloride and pyridine at sub-zero to moderate temperatures induces dehydration and rearrangement to the carboxamide derivative.
- Final purification includes extraction, washing, drying, and concentration to isolate the target compound in yields typically around 70%.
Industrial and Scalable Methods
Industrial synthesis emphasizes:
- Use of continuous flow reactors to maintain precise temperature and reaction time control.
- Catalytic systems optimized for selective reduction and functional group transformations.
- Application of enantioselective cycloaddition reactions to construct the bicyclic core with high stereoselectivity.
- Process intensification through tandem reaction sequences reduces step count and waste generation.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Cyanide addition | Sodium cyanide, acetic acid, methanol, 0–5°C | Formation of cyano-hydroxy intermediate |
| Reduction | Lithium or sodium borohydride, catalytic hydrogenation | Reduction of ketone or nitrile groups |
| Dehydration/Rearrangement | Phosphorus oxychloride, pyridine, -10°C to 80°C | Conversion to carboxamide via dehydration |
| Extraction and Purification | Ethyl acetate, brine washes, drying over sodium sulfate | Isolation of pure bicyclic carboxamide |
Research Findings and Perspectives
- The bicyclic framework synthesis has been improved by combining oxidation and rearrangement steps, enhancing overall yield and reducing purification complexity.
- Stereochemical control is critical; epimeric mixtures (exo/endo) are often formed, requiring chromatographic separation or selective reaction conditions.
- The carboxamide functionality allows further derivatization, making the compound a valuable intermediate in pharmaceutical and agrochemical research.
- Advanced coupling reactions (e.g., Stille, Suzuki) have been applied to related bicyclic systems, demonstrating the potential for structural diversification of 8-oxa-3-azabicyclo[3.2.1]octane derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Tandem C–H Oxidation / Cope / Aldol | Tempo oxoammonium tetrafluoroborate, ZnBr2 | Efficient, broad substrate scope | Requires specialized reagents |
| Cyanide Addition to Ketone | Sodium cyanide, acetic acid, methanol | High yield, scalable | Long reaction times, toxic reagents |
| Reduction of Nitrile/Ketone | LiBH4, NaBH4, Pd catalyst | Stereoselective reduction | Sensitive to moisture, requires inert atmosphere |
| Phosphorus Oxychloride Dehydration | POCl3, pyridine | Converts hydroxy to amide | Requires careful temperature control |
Chemical Reactions Analysis
Substitution Reactions
The carboxamide group and bicyclic nitrogen enable nucleophilic substitution. Key examples include:
Table 1: Substitution Reaction Parameters
-
Mechanistic Insight : The Mitsunobu reaction (DEAD/PPh₃) facilitates etherification at the 3-position . Cyanide substitution proceeds via nucleophilic attack on a ketone intermediate .
Elimination Reactions
Dehydration or dehydrohalogenation generates unsaturated derivatives:
Table 2: Elimination Reaction Outcomes
| Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| POCl₃, pyridine, 80–88°C | 3-Cyano-8-azabicyclo[3.2.1]oct-2-ene | >95% | |
| H₂SO₄, Δ | Conjugated dienes | Moderate |
-
Key Observation : Phosphorus oxychloride promotes elimination of hydroxy groups to form alkenes with high regioselectivity .
Oxidation and Reduction
The bicyclic core and carboxamide group undergo redox transformations:
Table 3: Redox Reaction Conditions
| Reaction Type | Reagent | Product | Notes | Reference |
|---|---|---|---|---|
| Oxidation | TEMPO-oxoammonium BF₄ | Oxabicyclo ketones | Requires ZnBr₂ | |
| Reduction | H₂, Pd/C (400 psi) | Saturated amine derivatives | Low conversion |
-
Limitations : Catalytic hydrogenation under high pressure (400 psi H₂) shows limited efficacy due to steric hindrance .
Functional Group Interconversion
The carboxamide group participates in hydrolysis and condensation:
Table 4: Carboxamide Reactivity
| Reaction | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | HCl (6M), reflux | 8-Oxa-3-azabicyclo[3.2.1]octane | 90 | |
| Condensation | RNH₂, EDCl, HOBt | Amide-linked pharmacophores | 60–70 |
-
Application : Hydrolysis under acidic conditions removes the carboxamide group, regenerating the parent bicyclic amine.
Stereochemical Modifications
The rigid bicyclic structure influences stereochemical outcomes:
-
Epimerization : Under basic conditions (Na₂CO₃, H₂O), the 3-cyano derivative equilibrates to a 25:75 exo:endo epimer mixture .
-
Chiral Resolution : Use of Boc-protected intermediates enables separation via column chromatography .
Stability and Degradation
Critical stability parameters include:
Scientific Research Applications
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of bioactive molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used as an intermediate in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Morpholine Derivatives
Morpholine is a common substituent in kinase inhibitors, such as PI3K and mTOR inhibitors. However, replacing morpholine with 8-oxa-3-azabicyclo[3.2.1]octane in thieno[3,2-d]pyrimidine-based compounds significantly enhances mTOR selectivity over PI3Kα. For example:
- Compound 17 (bearing 8-oxa-3-azabicyclo[3.2.1]octane) exhibited >1000-fold selectivity for mTOR over PI3Kα, whereas morpholine-containing analogs showed dual inhibition .
- GDC-0980 (Apitolisib) , a morpholine-based dual PI3K/mTOR inhibitor, lacks the selectivity achieved by bicyclic replacements .
Structural Advantage : The bicyclic system reduces conformational flexibility, optimizing interactions with the mTOR kinase pocket .
Table 1: Selectivity Data for Morpholine vs. Bicyclic Replacements
| Compound | Core Structure | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity (mTOR/PI3Kα) |
|---|---|---|---|---|
| GDC-0941 | Morpholine | 5.0 | 3.0 | 1.7 |
| GDC-0980 | Morpholine | 7.0 | 5.0 | 1.4 |
| Compound 17 | 8-Oxa-3-azabicyclo[3.2.1]octane | <1.0 | >1000 | >1000 |
Other Azabicyclo Derivatives
3-Oxa-8-azabicyclo[3.2.1]octane (M3)
In PI3K inhibitors, replacing morpholine with 3-oxa-8-azabicyclo[3.2.1]octane (M3) resulted in reduced potency compared to 8-oxa-3-azabicyclo[3.2.1]octane (M4). This highlights the importance of oxygen and nitrogen positioning for target engagement .
8-Azabicyclo[3.2.1]octane Carboxamides (e.g., SCH 655842)
SCH 655842, an 8-azabicyclo[3.2.1]octane-3-carboxamide derivative, acts as a nociceptin opioid receptor (NOP) agonist rather than a kinase inhibitor. The absence of the oxygen bridge alters electron distribution, redirecting activity toward GPCRs instead of kinases .
8-Oxa-3-azabicyclo[3.2.1]octane-2-thione
This sulfur-containing analog serves as a synthon for morpholine replacements.
Substituent Effects on Activity
- Carboxamide vs. Hydroxyl Groups: The carboxamide in 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is critical for hydrogen bonding with mTOR’s hinge region. In contrast, hydroxyl-containing analogs (e.g., SCH 221510) target NOP receptors, demonstrating how minor structural changes redirect biological activity .
- Methyl and Acetate Derivatives : 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride and related esters are explored for metabolic stability but lack the kinase selectivity of the carboxamide derivatives .
Kinase Inhibitor Development
- mTOR Selectivity: The 8-oxa-3-azabicyclo[3.2.1]octane group in thieno[3,2-d]pyrimidines achieves sub-nanomolar mTOR inhibition (IC₅₀ <1 nM) with minimal off-target effects on PI3K .
- CYP121A1 Inhibition : Derivatives like Compound 59 inhibit Mycobacterium tuberculosis CYP121A1, showcasing versatility beyond mammalian targets .
Biological Activity
8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide is a bicyclic compound with significant potential in pharmacology, particularly as a neurotransmitter reuptake inhibitor. This compound has garnered attention due to its structural characteristics and biological activity, which are relevant for treating various neurological disorders.
The chemical properties of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide are summarized in the following table:
| Property | Value |
|---|---|
| CAS No. | 1528340-99-9 |
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.2 g/mol |
| Purity | ≥95% |
| Origin | United States |
The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide involves its interaction with neurotransmitter transporters, specifically targeting serotonin, norepinephrine, and dopamine reuptake mechanisms. This compound has been shown to inhibit the reuptake of these monoamines, which is crucial in the management of mood disorders and other neurological conditions .
Biological Activity
Research indicates that 8-Oxa-3-azabicyclo[3.2.1]octane derivatives exhibit varying degrees of biological activity:
- Neurotransmitter Reuptake Inhibition : The compound has been identified as a potential monoamine reuptake inhibitor, demonstrating efficacy in preclinical models for conditions such as depression and anxiety .
- Histone Deacetylase (HDAC) Inhibition : Studies have shown that derivatives of this compound can inhibit HDAC activity, which plays a role in regulating gene expression and has implications for neurodegenerative diseases .
- Anti-inflammatory Properties : Certain derivatives have been investigated for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes .
Study 1: Neurotransmitter Reuptake Inhibition
In a study assessing the effects of 8-Oxa-3-azabicyclo[3.2.1]octane on neurotransmitter levels, researchers found that the compound significantly increased serotonin levels in vitro by inhibiting its reuptake at human serotonin transporters (SERT). The IC50 values indicated strong potency, suggesting its potential use in antidepressant therapies .
Study 2: HDAC Inhibition
A study evaluated the effects of various azabicyclo compounds on histone acetylation in neuronal cultures. Results indicated that treatment with 8-Oxa-3-azabicyclo[3.2.1]octane derivatives led to increased acetylation of histones H4K12 and H3K9, which correlated with enhanced neuronal survival and reduced apoptosis under stress conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have demonstrated that modifications to the bicyclic structure can enhance the biological activity of 8-Oxa-3-azabicyclo[3.2.1]octane derivatives:
| Modification Type | Effect on Activity |
|---|---|
| Alkyl substitutions | Increased potency against SERT |
| Functional group changes | Enhanced HDAC inhibition |
| Ring modifications | Improved pharmacokinetic properties |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide, and how can intermediates be characterized?
- Methodology : Synthesis often involves multi-step functionalization of the bicyclic core. For example, acetylation of hydroxylated intermediates (e.g., BIMU analogs) using reagents like acetyl chloride in anhydrous conditions, followed by carboxamide formation via coupling with activated carboxylic acids . Characterization relies on -/-NMR, IR spectroscopy, and LC-MS for purity (>95%) and structural confirmation. Polar solvents (e.g., DMF) are critical for solubility during purification via column chromatography .
Q. How can researchers validate the stereochemical integrity of the bicyclic core during synthesis?
- Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) to resolve enantiomers. X-ray crystallography of intermediates (e.g., tert-butyl esters) confirms absolute configuration . Computational methods (DFT-based NMR shift prediction) can validate stereochemistry when crystallographic data are unavailable .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Receptor binding assays (e.g., radioligand displacement for serotonin or adrenergic receptors) using cell membranes expressing target proteins. For partial agonism (e.g., BIMU analogs), functional assays like cAMP accumulation or calcium flux measurements are used. EC values should be compared to reference agonists .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodology : Systematic substitution at key positions (e.g., N-3 or C-8) with bioisosteric groups (e.g., methyl, benzyl, or cyclopropyl). For example, replacing the carboxamide with sulfonamide groups alters receptor subtype selectivity . Computational docking (AutoDock Vina) against receptor crystal structures (e.g., 5-HT) identifies critical binding interactions. In vivo pharmacokinetic profiling (rodent models) evaluates metabolic stability and blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported biological activity data for analogs?
- Methodology : Replicate experiments under standardized conditions (e.g., fixed receptor expression levels, buffer pH). Compare purity (>99% via HPLC) and stereochemistry of test compounds. For partial vs. full agonist discrepancies, use pathway-specific assays (e.g., β-arrestin recruitment vs. G-protein activation) to assess biased signaling . Meta-analysis of literature data (e.g., pIC ranges) identifies outliers due to assay variability .
Q. How can enantiomeric separation improve pharmacological efficacy?
- Methodology : Preparative chiral SFC (supercritical fluid chromatography) with CO/methanol modifiers achieves baseline resolution of enantiomers. Test separated isomers in vivo (e.g., rodent behavioral models) to correlate stereochemistry with efficacy. For example, (1R,5S)-enantiomers may exhibit 10-fold higher potency than (1S,5R) in CNS targets .
Q. What computational models predict metabolic stability and toxicity of novel analogs?
- Methodology : Use in silico tools like SwissADME for predicting CYP450 metabolism and hepatotoxicity. Validate with microsomal stability assays (human/rat liver microsomes) and Ames tests for mutagenicity. QSAR models trained on bicyclic amine datasets improve prediction accuracy for hepatic clearance .
Technical Challenges
Q. How can researchers address poor aqueous solubility of 8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide derivatives?
- Methodology : Salt formation (e.g., hydrochloride salts) or prodrug strategies (e.g., tert-butyl ester hydrolysis in vivo) enhance solubility. Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) improve bioavailability in preclinical models .
Q. What analytical techniques detect decomposition products under accelerated stability conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
